Cas no 87674-21-3 (1-(3-fluoropyridin-4-yl)ethan-1-one)
1-(3-fluoropyridin-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-fluoro-4-pyridinyl)-Ethanone
- 1-(3-Fluoropyridin-4-yl)ethanone
- 4-ACETYL-3-FLUOROPYRIDINE
- Ethanone,1-(3-fluoro-4-pyridinyl)-(9ci)
- 3-Fluoro-4-acetylpyridine
- Ethanone, 1-(3-fluoro-4-pyridinyl)- (9CI)
- 1-(3-fluoropyridin-4-yl)ethan-1-one
- ETHANONE, 1-(3-FLUORO-4-PYRIDINYL)-
- 3-fluoro-4-acetyl pyridine
- 1-(3-Fluoro-4-pyridinyl)ethanone
- PB22036
- SY011662
- AB0027196
- AM20061573
- W9003
- 1-(3-Fluoro-4-pyridinyl)ethanone (ACI)
- AKOS006285607
- SCHEMBL459712
- J-503147
- MFCD07375077
- PPULDLJGJZUOBS-UHFFFAOYSA-N
- DS-13177
- EN300-201786
- 87674-21-3
- DTXSID60520592
- CS-W021221
-
- MDL: MFCD07375077
- Inchi: 1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3
- InChI Key: PPULDLJGJZUOBS-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(F)=CN=CC=1
Computed Properties
- Exact Mass: 139.04300
- Monoisotopic Mass: 139.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30
- XLogP3: 0.6
Experimental Properties
- Density: 1.175
- Boiling Point: 199 ºC
- Flash Point: 74 ºC
- PSA: 29.96000
- LogP: 1.42330
1-(3-fluoropyridin-4-yl)ethan-1-one Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Inert atmosphere,2-8°C
1-(3-fluoropyridin-4-yl)ethan-1-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-fluoropyridin-4-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH632-5g |
1-(3-fluoropyridin-4-yl)ethan-1-one |
87674-21-3 | 98% | 5g |
5809CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH632-250mg |
1-(3-fluoropyridin-4-yl)ethan-1-one |
87674-21-3 | 98% | 250mg |
520CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH632-100mg |
1-(3-fluoropyridin-4-yl)ethan-1-one |
87674-21-3 | 98% | 100mg |
196CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH632-1g |
1-(3-fluoropyridin-4-yl)ethan-1-one |
87674-21-3 | 98% | 1g |
1454.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F839168-250mg |
1-(3-Fluoropyridin-4-yl)ethanone |
87674-21-3 | 98% | 250mg |
576.00 | 2021-05-17 | |
| Matrix Scientific | 074494-250mg |
1-(3-Fluoropyridin-4-yl)ethanone, 95+% |
87674-21-3 | 95+% | 250mg |
$481.00 | 2023-09-08 | |
| Matrix Scientific | 074494-1g |
1-(3-Fluoropyridin-4-yl)ethanone, 95+% |
87674-21-3 | 95+% | 1g |
$1038.00 | 2023-09-08 | |
| TRC | F596315-25mg |
1-(3-Fluoropyridin-4-yl)ethanone |
87674-21-3 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F596315-50mg |
1-(3-Fluoropyridin-4-yl)ethanone |
87674-21-3 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | F596315-100mg |
1-(3-Fluoropyridin-4-yl)ethanone |
87674-21-3 | 100mg |
$87.00 | 2023-05-18 |
1-(3-fluoropyridin-4-yl)ethan-1-one Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 4
2.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 8 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
1-(3-fluoropyridin-4-yl)ethan-1-one Raw materials
- 3-Fluoro-N-methoxy-N-methylisonicotinamide
- N-Methoxy-N-methylacetamide
- 3-fluoropyridine-4-carboxylic acid
- 3-fluoropyridine
- N,O-Dimethylhydroxylamine hydrochloride
- 1-(3-Fluoropyridin-4-yl)ethanol
1-(3-fluoropyridin-4-yl)ethan-1-one Preparation Products
1-(3-fluoropyridin-4-yl)ethan-1-one Suppliers
1-(3-fluoropyridin-4-yl)ethan-1-one Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(3-fluoropyridin-4-yl)ethan-1-one
Introduction to 1-(3-Fluoropyridin-4-yl)ethan-1-one (CAS No. 87674-21-3)
1-(3-Fluoropyridin-4-yl)ethan-1-one (CAS No. 87674-21-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(1-oxoethyl)-3-fluoropyridine, is characterized by its unique structural features, which include a fluorinated pyridine ring and an acetone moiety. These characteristics make it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
The chemical structure of 1-(3-fluoropyridin-4-yl)ethan-1-one consists of a pyridine ring with a fluorine atom at the 3-position and an acetone group attached to the 4-position. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, which can significantly influence its reactivity and biological activity. The acetone moiety, on the other hand, provides a reactive carbonyl group that can undergo various chemical transformations, making this compound a useful building block in organic synthesis.
In recent years, 1-(3-fluoropyridin-4-yl)ethan-1-one has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of fluorinated pyridines, which are important scaffolds in the design of drugs targeting various diseases. For instance, fluorinated pyridines have shown promise in the development of antiviral agents, antibacterial compounds, and anticancer drugs.
A notable example of the application of 1-(3-fluoropyridin-4-yl)ethan-1-one is in the synthesis of BMS-986094, a potent antiviral agent that was initially developed for the treatment of hepatitis C virus (HCV) infection. Although BMS-986094 was discontinued due to safety concerns, its development highlighted the importance of fluorinated pyridines in antiviral drug design. The structural features of 1-(3-fluoropyridin-4-yl)ethan-1-one played a crucial role in enhancing the potency and selectivity of BMS-986094 against HCV.
Beyond antiviral applications, 1-(3-fluoropyridin-4-yl)ethan-1-one has also been explored for its potential as an intermediate in the synthesis of antibacterial compounds. Fluorinated pyridines have been shown to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes them attractive candidates for developing new antibiotics to combat multidrug-resistant bacterial infections, which are a growing global health concern.
In addition to its applications in antiviral and antibacterial drug discovery, 1-(3-fluoropyridin-4-yl)ethan-1-one has also been investigated for its potential as an intermediate in the synthesis of anticancer drugs. Fluorinated pyridines have been found to possess cytotoxic properties against various cancer cell lines, making them valuable leads for developing novel anticancer agents. For example, compounds derived from 1-(3-fluoropyridin-4-yl)ethan-1-one have shown promising activity against breast cancer, lung cancer, and colorectal cancer cells.
The synthetic versatility of 1-(3-fluoropyridin-4-yl)ethan-1-one has also been leveraged in the development of PET (Positron Emission Tomography) tracers for medical imaging. PET tracers are essential tools for diagnosing and monitoring various diseases, including cancer and neurological disorders. Fluorinated pyridines have been used to create radiolabeled compounds that can specifically target certain biomarkers or receptors in vivo, providing valuable diagnostic information.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 1-(3-fluoropyridin-4-yl)ethan-1-one. One common approach involves the reaction of 3-fluoroisonicotinic acid with an appropriate electrophile, such as acetyl chloride or acetic anhydride, followed by deprotection or further functionalization steps. Another method involves palladium-catalyzed cross-coupling reactions between 3-fluoroisonicotinoyl chloride and acetylene derivatives. These synthetic strategies have enabled researchers to produce high-purity samples of 1-(3-fluoropyridin-4-yl)ethan-1-one, facilitating its use in various chemical and biological studies.
The physicochemical properties of 1-(3-fluoropyridin-4-yl)ethan-1-one, such as its solubility, stability, and reactivity, have been extensively characterized. The compound is generally stable under standard laboratory conditions but can undergo hydrolysis under strongly acidic or basic conditions. Its solubility profile makes it suitable for use in both aqueous and organic solvents, which is advantageous for various synthetic transformations.
In conclusion, 1-(3-fluoropyridin-4-yi)ethan-l-one (CAS No. 87674–2l–3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it a valuable intermediate in the development of biologically active molecules with diverse therapeutic applications. Ongoing research continues to explore new avenues for utilizing this compound in drug discovery and development, highlighting its importance in advancing medical science.
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